molecular formula C₂₀H₂₄N₂O₂ B1140850 Isoquinine CAS No. 697260-51-8

Isoquinine

Cat. No.: B1140850
CAS No.: 697260-51-8
M. Wt: 324.42
InChI Key:
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Description

Isoquinine, also known as isoquinoline, is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring. This compound is a structural isomer of quinoline, with the nitrogen atom located at a different position in the ring structure. This compound is known for its presence in various natural alkaloids and its applications in pharmaceuticals and material sciences .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: this compound can be industrially produced by selective extraction from coal tar, exploiting its basicity compared to quinoline. It is then isolated by fractional crystallization of the acid sulfate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Isoquinine is similar to quinoline, as both are benzopyridines. the nitrogen atom in this compound is located at a different position compared to quinoline, leading to differences in their chemical properties and reactivity . Other similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

697260-51-8

Molecular Formula

C₂₀H₂₄N₂O₂

Molecular Weight

324.42

Synonyms

(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of the positional isomerization of quinine to isoquinine?

A1: The paper "Positional isomerization of quinine and quinidine via rhodium on alumina catalysis: practical one-step synthesis of Δ3,10-isoquinine and Δ3,10-isoquinidine" [] presents a novel method for synthesizing Δ3,10-isoquinine and Δ3,10-isoquinidine from quinine and quinidine, respectively. This is significant because traditional methods for synthesizing these isomers are complex and inefficient. This new method utilizes a rhodium on alumina catalyst and offers a more practical, one-step approach, potentially impacting the accessibility and study of these compounds.

Q2: How does the structure of this compound relate to its potential as an antimalarial agent?

A2: While the provided abstracts do not contain specific information about the antimalarial activity of this compound, the paper "91. Antiplasmodial action and chemical constitution. Part VII. Derivatives of quinine and this compound" [] suggests a link between the chemical structure of quinine derivatives, including potentially this compound, and their activity against Plasmodium, the parasite responsible for malaria. This highlights the importance of studying the structure-activity relationship (SAR) of these compounds to develop more effective antimalarial drugs. Further research exploring the specific structural features of this compound and their impact on its antimalarial activity would be valuable.

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